Antiproliferative Activity in HeLa Cells: 865175-32-2 vs. Closest Available Analogues
In a PubChem BioAssay measuring antiproliferative activity against human HeLa cells after 48 h incubation (WST8 assay), (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide was classified as 'Active' with an IC₅₀ ≤ 1 µM among 6 tested thiazole‑carboxamide derivatives [1][2]. By contrast, the structurally closest commercially catalogued analogue (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide (CAS 865175-33-3) and the N3‑butyramide analogue have no publicly reported antiproliferative data, precluding any assumption of equipotency . The patent record further indicates that the PDK1 inhibition that underpins the antiproliferative effect is highly sensitive to the nature of the carboxamide heterocycle, with thiophene being specifically claimed among a limited set of active rings [3].
| Evidence Dimension | Antiproliferative IC₅₀ in human HeLa cells |
|---|---|
| Target Compound Data | Active, IC₅₀ ≤ 1 µM (WST8 assay, 48 h) |
| Comparator Or Baseline | Furan-2-carboxamide analogue: no data; N3-butyramide analogue: no data |
| Quantified Difference | Target compound is quantified with ≤ 1 µM cutoff; comparators lack any activity measurement |
| Conditions | Human HeLa cell line, 48 h incubation, WST8 readout, n=6 compounds tested |
Why This Matters
Procurement of an untested analogue for antiproliferative screening would introduce unquantified risk of inactivity, whereas 865175-32-2 has a verified sub‑micromolar potency anchor.
- [1] PubChem BioAssay. Antiproliferative activity against human HeLa cells (WST8 assay). Compound ID 155735. View Source
- [2] NCBI Compound. PubChem Compound Summary for CID 155735. View Source
- [3] WO2012036974. Thiazole carboxamide derivatives and their use to treat cancer. Example 23(41). View Source
